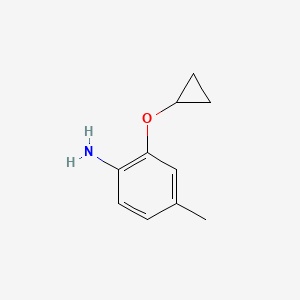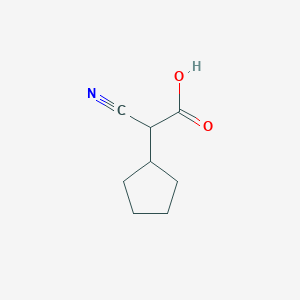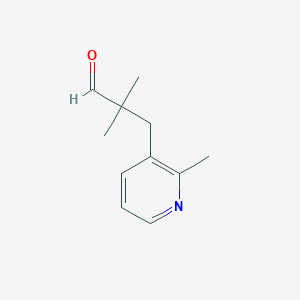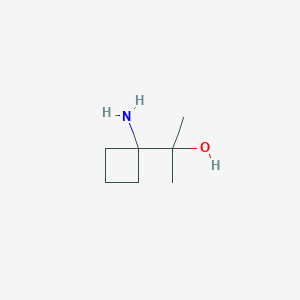
5-Ethyl-2-methylmorpholine-4-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-2-methylmorpholine-4-carbonyl chloride is a chemical compound with the molecular formula C₈H₁₄ClNO₂ and a molecular weight of 191.66 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 5-Ethyl-2-methylmorpholine-4-carbonyl chloride typically involves the reaction of 5-Ethyl-2-methylmorpholine with thionyl chloride (SOCl₂) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent moisture from interfering with the reaction. The product is then purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
5-Ethyl-2-methylmorpholine-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 5-Ethyl-2-methylmorpholine-4-carboxylic acid and hydrochloric acid.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can be involved in redox reactions under appropriate conditions.
Scientific Research Applications
5-Ethyl-2-methylmorpholine-4-carbonyl chloride is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: It is used in the modification of biomolecules for research purposes.
Medicine: The compound is explored for its potential in drug development and synthesis.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Ethyl-2-methylmorpholine-4-carbonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The compound’s carbonyl chloride group is highly reactive, making it suitable for acylation reactions. This reactivity is harnessed in the synthesis of pharmaceuticals and other biologically active compounds .
Comparison with Similar Compounds
5-Ethyl-2-methylmorpholine-4-carbonyl chloride can be compared with other morpholine derivatives such as:
2-Methylmorpholine-4-carbonyl chloride: Similar structure but lacks the ethyl group, leading to different reactivity and applications.
5-Ethylmorpholine-4-carbonyl chloride: Lacks the methyl group, which affects its chemical properties and uses.
2,5-Dimethylmorpholine-4-carbonyl chloride: Contains both methyl groups, resulting in distinct reactivity patterns
These comparisons highlight the unique properties of this compound, making it valuable in specific research and industrial applications.
Properties
Molecular Formula |
C8H14ClNO2 |
|---|---|
Molecular Weight |
191.65 g/mol |
IUPAC Name |
5-ethyl-2-methylmorpholine-4-carbonyl chloride |
InChI |
InChI=1S/C8H14ClNO2/c1-3-7-5-12-6(2)4-10(7)8(9)11/h6-7H,3-5H2,1-2H3 |
InChI Key |
XZXKIOKWKIFBNY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1COC(CN1C(=O)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13301406.png)

![N-[1-(Aminomethyl)-2-methylcyclohexyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B13301420.png)

![Carbamic chloride, N-[(4-methoxyphenyl)methyl]-N-methyl-](/img/structure/B13301425.png)


![3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-phenylpropanoic acid](/img/structure/B13301449.png)




![(2-[(4-Chlorophenyl)sulfanyl]ethyl)(methyl)amine](/img/structure/B13301468.png)
![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate hydrochloride](/img/structure/B13301478.png)
